molecular formula C19H22N2 B2463361 N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline CAS No. 134627-71-7

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline

Cat. No.: B2463361
CAS No.: 134627-71-7
M. Wt: 278.399
InChI Key: KHJMHGYEOLDHHT-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an aniline moiety, which is a phenyl group attached to an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline typically involves the reaction of 4-(1H-indol-3-ylmethyl)aniline with diethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with diethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole moiety, due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(1H-indol-3-ylmethyl)amine
  • N,N-dimethyl-4-(1H-indol-3-ylmethyl)aniline
  • N,N-diethyl-4-(1H-indol-3-ylmethyl)benzamide

Uniqueness

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamine and indole moieties allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-21(4-2)17-11-9-15(10-12-17)13-16-14-20-19-8-6-5-7-18(16)19/h5-12,14,20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMHGYEOLDHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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